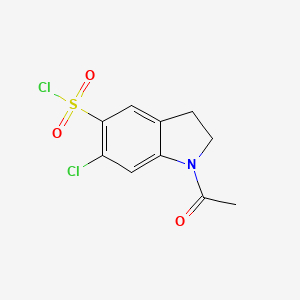

1-acetyl-6-chloro-2,3-dihydro-1H-indole-5-sulfonyl chloride

説明

1-Acetyl-6-chloro-2,3-dihydro-1H-indole-5-sulfonyl chloride (CAS: 16195-83-8) is a heterocyclic sulfonyl chloride derivative featuring a partially saturated indole backbone. The compound is characterized by:

- 1-Acetyl group: Introduces steric bulk and modulates electronic properties.

- 6-Chloro substituent: Enhances electrophilicity and influences regioselectivity in reactions.

- Sulfonyl chloride (-SO₂Cl): A highly reactive functional group enabling nucleophilic substitutions or cross-couplings.

This compound is utilized as a building block in medicinal chemistry and materials science, particularly for synthesizing sulfonamides or sulfonate esters .

特性

IUPAC Name |

1-acetyl-6-chloro-2,3-dihydroindole-5-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9Cl2NO3S/c1-6(14)13-3-2-7-4-10(17(12,15)16)8(11)5-9(7)13/h4-5H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWFZBEXPTYKKMG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCC2=CC(=C(C=C21)Cl)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9Cl2NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Starting Material and Chlorination

- The synthesis often begins from 5- or 6-chloro-substituted indole derivatives, which can be commercially sourced or synthesized via electrophilic aromatic substitution on indole rings.

- Chlorination at the 6-position can be achieved by controlled chlorination reactions using reagents such as N-chlorosuccinimide (NCS) under mild acidic or neutral conditions to avoid over-chlorination or unwanted substitution.

Reduction to Indoline

- The indole nitrogen is part of an aromatic system; to obtain the 2,3-dihydroindole (indoline) structure, reduction of the C2-C3 double bond is necessary.

- Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen atmosphere or chemical reduction using sodium borohydride derivatives can be employed to selectively reduce the double bond without affecting other substituents.

N-Acetylation of 6-Chloro-2,3-dihydro-1H-indole

- The indoline nitrogen is acetylated using acetyl chloride or acetic anhydride in the presence of a base such as pyridine or triethylamine.

- Typical conditions include stirring the indoline in anhydrous solvent (e.g., dichloromethane or pyridine) at 0°C to room temperature for several hours to ensure complete acetylation without side reactions.

Sulfonylation at the 5-Position to Form Sulfonyl Chloride

Regioselective Sulfonylation

- Sulfonyl chlorides are introduced by reacting the 6-chloro-N-acetylindoline with sulfonyl chloride reagents, such as benzenesulfonyl chloride or p-toluenesulfonyl chloride, under controlled conditions.

- Pyridine is commonly used as a solvent and base to scavenge hydrochloric acid formed during the reaction.

- The reaction is typically carried out at 0°C initially, then stirred at room temperature for extended periods (e.g., 16 hours) to ensure regioselective sulfonylation at the 5-position.

Work-Up and Purification

- After completion, the reaction mixture is concentrated under reduced pressure.

- The residue is dissolved in ethyl acetate or dichloromethane, washed with water to remove inorganic impurities, dried over magnesium sulfate or sodium sulfate, and concentrated.

- Purification is achieved by recrystallization or column chromatography to isolate the pure 1-acetyl-6-chloro-2,3-dihydro-1H-indole-5-sulfonyl chloride.

Representative Experimental Procedure Summary

| Step | Reagents & Conditions | Notes |

|---|---|---|

| 1. Chlorination | Indole derivative + NCS or Cl2, solvent (e.g., dichloromethane), 0°C to RT | Regioselective chlorination at 6-position |

| 2. Reduction | Pd/C, H2 atmosphere or NaBH4, solvent (ethanol or THF), RT | Converts indole to indoline |

| 3. N-Acetylation | Acetyl chloride or acetic anhydride, pyridine, 0°C to RT | Protects nitrogen as acetyl |

| 4. Sulfonylation | Benzenesulfonyl chloride or p-toluenesulfonyl chloride, pyridine, 0°C to RT, 16 h | Introduces sulfonyl chloride at 5-position |

| 5. Work-up | Extraction with ethyl acetate, washing, drying, concentration | Purification by chromatography or recrystallization |

Research Findings and Optimization Notes

- The use of pyridine as both solvent and base during sulfonylation is critical for high regioselectivity and yield.

- Maintaining low temperature during addition of sulfonyl chloride minimizes side reactions such as over-sulfonylation or chlorination of other positions.

- Reduction of the indole double bond prior to acetylation and sulfonylation avoids unwanted reactions at the aromatic system and facilitates selective functionalization.

- Purification steps involving washes with sodium hydroxide solution help remove residual sulfonic acids and improve product purity.

- Alternative sulfonylation reagents and conditions have been explored, but benzenesulfonyl chloride in pyridine remains a robust method.

Summary Table of Key Preparation Methods

| Preparation Stage | Methodology | Key Reagents/Conditions | Yield/Remarks |

|---|---|---|---|

| Chlorination | Electrophilic substitution | NCS, dichloromethane, 0°C to RT | Regioselective 6-chloro substitution |

| Reduction to Indoline | Catalytic hydrogenation or chemical | Pd/C + H2 or NaBH4, ethanol/THF | Selective reduction of C2-C3 double bond |

| N-Acetylation | Acylation of indoline nitrogen | Acetyl chloride, pyridine, 0°C to RT | High selectivity, protects N atom |

| Sulfonylation | Reaction with sulfonyl chloride | Benzenesulfonyl chloride, pyridine | Regioselective sulfonyl chloride at 5-position |

| Purification | Extraction, drying, chromatography | Ethyl acetate, MgSO4, silica gel | High purity product obtained |

This detailed synthesis approach for this compound integrates well-established organic transformations supported by experimental data from patent literature and peer-reviewed research articles. The methodology ensures high regioselectivity, functional group compatibility, and efficient isolation of the target compound.

化学反応の分析

1-acetyl-6-chloro-2,3-dihydro-1H-indole-5-sulfonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: The sulfonyl chloride group is highly reactive and can undergo nucleophilic substitution reactions with amines, alcohols, or thiols to form sulfonamide, sulfonate ester, or sulfonothioate derivatives.

Reduction Reactions: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride to yield the corresponding sulfonyl hydride.

Oxidation Reactions: Oxidation of the indole core can be achieved using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of various oxidized products.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, toluene, and ethanol, as well as catalysts like palladium on carbon for hydrogenation reactions. Major products formed from these reactions depend on the specific reagents and conditions used.

科学的研究の応用

Pharmaceutical Applications

1-Acetyl-6-chloro-2,3-dihydro-1H-indole-5-sulfonyl chloride is primarily recognized for its role as a building block in the synthesis of various biologically active compounds. Its indole structure is crucial for developing pharmaceuticals due to its ability to mimic natural biological molecules.

Case Studies in Drug Development

- Antimicrobial Agents : Research indicates that indole derivatives exhibit significant antimicrobial activity. For instance, derivatives synthesized from 1-acetyl-6-chloro-2,3-dihydro-1H-indole have been evaluated for their efficacy against various bacterial strains. In silico docking studies have shown promising interactions with target enzymes, suggesting potential as new antibacterial agents .

- Cancer Therapeutics : Indole-based compounds are being studied for their anticancer properties. The sulfonamide group present in the structure enhances the bioactivity of the compound, making it a candidate for further development in cancer treatment protocols .

Material Science Applications

The compound is also utilized in material science as a precursor for synthesizing advanced materials with unique properties. Its sulfonyl chloride functional group allows for further chemical modifications, leading to the development of polymers and other materials with enhanced thermal and mechanical properties.

Examples of Material Applications

- Polymer Synthesis : The sulfonyl chloride functionality can be used to create sulfonamide polymers that exhibit improved solubility and thermal stability. These materials are valuable in coatings and adhesives .

Toxicological Considerations

While exploring the applications of this compound, it is essential to consider its safety profile. The compound is classified as hazardous (Signal Word: Danger), with precautionary measures recommended during handling due to its corrosive nature .

作用機序

The mechanism of action of 1-acetyl-6-chloro-2,3-dihydro-1H-indole-5-sulfonyl chloride involves its interaction with specific molecular targets and pathways. The sulfonyl chloride group can react with nucleophilic sites in biological molecules, leading to the formation of covalent bonds and modification of protein function. The indole core may interact with various receptors and enzymes, influencing cellular processes and signaling pathways .

類似化合物との比較

Structural Analogues in the Indole Sulfonyl Chloride Family

Key structural analogues include:

Key Observations:

- Electronic Effects : The acetyl group in the target compound reduces ring basicity compared to oxo-substituted analogues, altering reaction kinetics .

- Steric Influence : The 1-acetyl group in the target compound may hinder nucleophilic attacks at the indole ring, directing reactivity toward the sulfonyl chloride group .

- Stability : Unlike the discontinued 2-oxo analogue (), the target compound’s acetyl group may improve stability against hydrolysis .

Functional Group Comparisons

- Sulfonyl Chloride vs. Carboxylic Acid :

- Chlorinated Ethane Derivatives :

Spectroscopic and Analytical Data

生物活性

1-acetyl-6-chloro-2,3-dihydro-1H-indole-5-sulfonyl chloride (CAS No. 1375474-80-8) is a sulfonyl chloride derivative with potential biological activities. This compound has garnered interest due to its structural features that suggest possible antimicrobial and anticancer properties. This article reviews the biological activity of this compound, supported by data tables and recent research findings.

The compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Chemical Formula | C₁₀H₉Cl₂N₃O₃S |

| Molecular Weight | 294.16 g/mol |

| IUPAC Name | 1-acetyl-6-chloro-2,3-dihydroindole-5-sulfonyl chloride |

| Appearance | Powder |

| Storage Temperature | 4 °C |

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound against various pathogens. Its efficacy was evaluated through Minimum Inhibitory Concentration (MIC) assays.

- Gram-positive Bacteria : The compound exhibited significant activity against Staphylococcus aureus, including methicillin-resistant strains (MRSA). For instance, one study reported an MIC of 3.90 µg/mL against S. aureus ATCC 25923 and an even lower MIC against MRSA strains .

- Fungal Activity : The compound also demonstrated moderate antifungal activity against Candida albicans, with MIC values indicating effective inhibition .

Anticancer Activity

The anticancer properties of this compound were assessed in various cancer cell lines, including Caco-2 (colon cancer) and A549 (lung cancer) cells.

- In vitro studies indicated that this compound significantly decreased cell viability in Caco-2 cells, with a reduction of approximately 39.8% compared to untreated controls (p < 0.001) .

- Additional research suggested that modifications to the indole structure could enhance anticancer activity, indicating a structure-dependent response in different cancer cell lines .

Structure-Activity Relationship (SAR)

The presence of chlorine atoms in the structure appears to enhance both antimicrobial and anticancer activities by increasing lipophilicity and electrophilicity, allowing better penetration into bacterial cells and interaction with cellular targets .

Case Studies

Several case studies have been published that explore the biological effects of this compound:

- Study on Antimicrobial Efficacy : A recent publication reported the synthesis and evaluation of various indole derivatives, including our compound of interest, showing promising results against resistant bacterial strains .

- Cancer Cell Line Studies : Another study focused on the antiproliferative effects of indole derivatives on A549 cells, revealing that modifications to the indole ring could lead to enhanced anticancer properties .

Q & A

What are the recommended synthetic routes for 1-acetyl-6-chloro-2,3-dihydro-1H-indole-5-sulfonyl chloride, and how can reaction yields be optimized?

Methodological Answer:

A common approach involves sulfonation followed by chlorination. For example, chlorosulfonic acid can react with the indole precursor at 0°C, followed by gradual warming to room temperature to form the sulfonyl chloride group . Key optimization parameters include:

- Temperature control : Maintaining low temperatures (0–5°C) during sulfonation minimizes side reactions.

- Solvent selection : Polar aprotic solvents like DMF or dichloromethane enhance reactivity.

- Work-up : Quenching in ice water precipitates the product, which is then washed thoroughly to remove acidic residues .

Yield improvements (38% in cited methods) may involve catalyst screening (e.g., DMAP for amidation) or iterative column chromatography using gradients like 70:30 ethyl acetate/hexane .

How do the electronic effects of substituents (acetyl, chloro) influence the sulfonyl chloride’s reactivity in nucleophilic substitutions?

Advanced Analysis:

The acetyl group at position 1 is electron-withdrawing, which increases the electrophilicity of the sulfonyl chloride moiety, enhancing reactivity toward nucleophiles like amines or alcohols. The 6-chloro substituent further polarizes the indole ring, stabilizing transition states via inductive effects. Computational studies (e.g., DFT calculations) can model charge distribution to predict regioselectivity in reactions. Experimental validation via competitive kinetics with varying nucleophiles (e.g., aniline derivatives) is recommended to quantify these effects .

What spectroscopic and chromatographic techniques are critical for characterizing this compound?

Methodological Answer:

- 1H/13C/19F NMR : Assign peaks using deuterated solvents (e.g., DMSO-d6) to confirm substituent positions and purity. For example, the indole NH proton typically appears as a broad singlet near δ 10–12 ppm .

- HRMS (FAB or ESI) : Verify molecular ion peaks (e.g., [M+H]+) with <5 ppm mass error .

- TLC : Monitor reaction progress using silica plates and UV visualization, with eluents like ethyl acetate/hexane (70:30) .

- Elemental Analysis : Confirm stoichiometry, especially for halogen content (Cl, F) .

How can researchers mitigate decomposition or hydrolysis during storage?

Advanced Strategy:

- Storage conditions : Keep under inert gas (N2/Ar) at –20°C in anhydrous solvents (e.g., DMF or DCM) to prevent moisture ingress .

- Stabilizers : Add molecular sieves (3Å) to absorb trace water.

- Handling : Use Schlenk techniques for air-sensitive steps. Decomposition kinetics can be studied via accelerated stability testing (e.g., 40°C/75% RH) with HPLC monitoring .

What purification methods are effective for isolating this sulfonyl chloride?

Methodological Answer:

- Recrystallization : Use solvent pairs like DCM/hexane to isolate crystalline product.

- Column Chromatography : Employ silica gel with gradient elution (e.g., 10–50% ethyl acetate in hexane) .

- Precipitation : Quench reaction mixtures in ice water to precipitate crude product, followed by filtration .

- HPLC : For high-purity requirements, use reverse-phase C18 columns with acetonitrile/water gradients .

How can computational modeling guide the design of derivatives with enhanced stability or bioactivity?

Advanced Approach:

- Docking studies : Simulate interactions with target proteins (e.g., sulfonamide-binding enzymes) using software like AutoDock Vina.

- QSAR models : Correlate substituent electronic parameters (Hammett σ) with experimental stability data.

- MD simulations : Predict hydrolysis rates in aqueous environments by analyzing solvation shells around the sulfonyl chloride group .

What safety protocols are essential when handling this compound?

Methodological Guidelines:

- PPE : Wear nitrile gloves, goggles, and lab coats. Use fume hoods to avoid inhalation .

- Waste disposal : Neutralize residual sulfonyl chloride with ice-cold sodium bicarbonate before disposing as hazardous waste .

- Emergency measures : Immediate rinsing with water for skin/eye contact and access to safety showers .

How can researchers validate the compound’s role as a synthetic intermediate in drug discovery?

Advanced Experimental Design:

- Suzuki coupling : Test cross-coupling with boronic acids to functionalize the indole ring.

- Sulfonamide synthesis : React with amines (e.g., anilines) under Schotten-Baumann conditions, monitoring yields via LC-MS .

- Biological screening : Evaluate derivatives for activity in disease models (e.g., kinase inhibition assays) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。